H-Dmt-Tic-Glu-NH2

Description

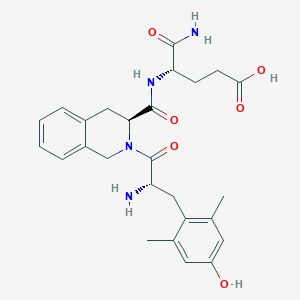

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H32N4O6 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

(4S)-5-amino-4-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C26H32N4O6/c1-14-9-18(31)10-15(2)19(14)12-20(27)26(36)30-13-17-6-4-3-5-16(17)11-22(30)25(35)29-21(24(28)34)7-8-23(32)33/h3-6,9-10,20-22,31H,7-8,11-13,27H2,1-2H3,(H2,28,34)(H,29,35)(H,32,33)/t20-,21-,22-/m0/s1 |

InChI Key |

CXJVHAFXBCEOKB-FKBYEOEOSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N)N)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCC(=O)O)C(=O)N)N)C)O |

Origin of Product |

United States |

Synthesis and Chemical Modifications of H Dmt Tic Glu Nh2 and Its Analogues

Methodologies for Peptide Synthesis

The construction of peptide sequences like H-Dmt-Tic-Glu-NH2 typically relies on established peptide synthesis protocols, with adaptations made for the specific amino acid residues and desired modifications.

Solid-Phase Peptide Synthesis Techniques

Solid-phase peptide synthesis (SPPS) is a cornerstone for constructing peptides like this compound. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support (resin) 20.210.105csic.es. The Fmoc (9-fluorenylmethoxycarbonyl) / tBu (tert-butyl) strategy is commonly employed.

Resin Selection: For peptides containing residues like Tic, which can be prone to diketopiperazine formation, using a 2-chlorotrityl chloride resin is often preferred. The steric bulk of this resin can help inhibit diketopiperazine formation, especially when Tic is among the first two amino acids peptide.com.

Coupling Reagents: Standard coupling reagents such as DIC/HOBt (N,N'-diisopropylcarbodiimide/1-hydroxybenzotriazole) or HATU/HBTU are used to form the peptide bond between the incoming amino acid and the resin-bound peptide mdpi.comekb.eg.

Deprotection: The Fmoc group is typically removed using a piperidine (B6355638) solution in DMF (dimethylformamide) mdpi.comnih.gov.

Cleavage: After assembly, the peptide is cleaved from the resin using strong acids, commonly trifluoroacetic acid (TFA), often in the presence of scavengers like triisopropylsilane (B1312306) (TIS) and water, to remove side-chain protecting groups and release the peptide mdpi.comnih.gov.

Purification: The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC) mdpi.comnih.gov.

Solution-Phase Synthesis Strategies for Specific Derivatives

While SPPS is highly efficient, solution-phase synthesis can be advantageous for specific derivatives or for producing smaller peptide fragments that can be coupled together. This approach allows for easier purification of intermediates and can be beneficial for complex modifications or when dealing with sensitive amino acids that might undergo degradation during SPPS ekb.egrsc.org. For instance, certain N-terminal modifications or the synthesis of specific linkers might be more efficiently handled in solution before incorporation into the final peptide sequence.

Chemical Stability Considerations in Peptide Design

Diketopiperazine Formation: This side reaction typically involves the N-terminal nitrogen attacking the carbonyl group of the amide bond between the second and third amino acid residues. Strategies to mitigate this include using specific resins (e.g., 2-chlorotrityl chloride resin), incorporating dipeptide units, or employing N-trityl protection for the second amino acid peptide.com. Modifications like introducing a reduced peptide bond (e.g., -CH2-NH- instead of -CO-NH-) or N,N-dimethylation of residues have also been explored to prevent diketopiperazine formation and enhance activity nih.govnih.gov.

Other Degradation Pathways: Hydrolysis of peptide bonds, especially those involving aspartic acid, and oxidation of residues like cysteine and methionine are other potential degradation pathways that need to be considered during synthesis and storage sigmaaldrich.com.

Design and Conjugation of Fluorescent Probes Derived from this compound

This compound serves as an excellent scaffold for creating fluorescent probes due to its high affinity and selectivity for opioid receptors. The conjugation of fluorophores allows for visualization and tracking of receptor binding and cellular processes.

Selection and Integration of Fluorophores

A variety of fluorophores have been conjugated to the this compound scaffold to create probes with different spectral properties and functionalities. The choice of fluorophore depends on the intended application, such as microscopy or in vivo imaging.

Fluorescein (B123965): This is a widely used green fluorescent dye. A notable example is the H-Dmt-Tic-Glu-NH-(CH2)5-NH-(C=S)-NH-fluorescein probe, which demonstrated high affinity and selectivity for δOR and acted as an irreversible antagonist researchgate.netresearchgate.netacs.orgnih.govnih.govscribd.com.

6-N,N-(dimethylamino)-2,3-naphthalimide (6DMN): This environment-sensitive fluorophore exhibits increased fluorescence in nonpolar environments, making it suitable for studying receptor interactions within membranes nih.govacs.orgscispace.comresearchgate.net. Probes incorporating 6DMN have been developed both with and without linkers.

Cy5: A popular near-infrared (NIR) fluorescent dye, Cy5 has been conjugated to Dmt-Tic-Lys derivatives to create probes for in vivo imaging. Dmt-Tic-Cy5 probes have shown sustained cell-surface binding and gradual internalization, with specific retention in δOR-expressing tumors nih.govnih.govresearchgate.netscience.gov.

Eu-chelated complexes: Lanthanide chelates, such as Europium (Eu), are used for time-resolved fluorescence assays and imaging. Dmt-Tic-Lys derivatives have been labeled with Eu-DOTA or Eu-DTPA for binding assays nih.gov.

Li-cor IR800CW: This near-infrared fluorescent dye has been conjugated to Dmt-Tic to create probes for in vivo imaging of δOR in lung tumors, offering advantages due to its longer excitation and emission wavelengths, leading to less background signal researchgate.netresearchgate.net.

The integration of these fluorophores is typically achieved through conjugation chemistry, often targeting a free amine or thiol group on the peptide, or via a linker.

Strategic Linker Incorporation for Optimized Probe Performance

Pentamethylene Spacer: A pentamethylene spacer has been strategically incorporated, for example, between the this compound peptide sequence and the 6-N,N-(dimethylamino)-2,3-naphthalimide fluorophore. This linker was found to be important for enhancing the probe's properties, as the analogue with the spacer exhibited improved δ-irreversible antagonism compared to the one without it nih.govacs.org. Similarly, a pentamethylene spacer was used to link fluorescein to the C-terminus of this compound, contributing to high selectivity and an irreversible antagonist profile researchgate.netresearchgate.netnih.gov. The use of hydrophilic linkers, like a pentamethylene spacer, can also help decrease hydrophobicity and minimize non-specific interactions, as demonstrated by contrasting a lipophilic Dmt-Tic derivative with one incorporating a hydrophilic linker nih.gov.

Molecular Pharmacology and Receptor Interactions of H Dmt Tic Glu Nh2

Quantitative Receptor Binding Affinity and Selectivity Profiles

The affinity and selectivity of H-Dmt-Tic-Glu-NH2 and its analogues are typically determined through competitive radioligand binding assays, often using brain membrane preparations from rats or mice. These assays measure the concentration of the ligand required to displace a standard radiolabeled ligand from the receptor, yielding an inhibition constant (Ki) that indicates binding affinity.

The H-Dmt-Tic pharmacophore is renowned for its capacity to generate compounds with exceptionally high affinity for the DOR. For instance, the parent dipeptide H-Dmt-Tic-OH exhibits a Ki value of 0.022 nM for the DOR. nih.gov

A fluorescent probe developed by coupling fluorescein (B123965) to this compound was shown to possess a very high binding affinity for the DOR, with a Ki value of 0.035 nM. nih.gov This indicates that the addition of the Glu-NH2 and the fluorescein tag does not diminish the potent interaction with the delta receptor. The selectivity of this fluorescent analogue for the DOR over the mu-opioid receptor (MOR) is substantial, with a reported selectivity ratio (Ki MOR / Ki DOR) of 4371. nih.gov This high degree of selectivity is a characteristic feature of many antagonists derived from the Dmt-Tic scaffold. nih.gov

| Compound/Analogue | DOR Binding Affinity (Ki, nM) | Reference |

| Fluorescent Analogue of this compound | 0.035 | nih.gov |

| H-Dmt-Tic-OH | 0.022 | nih.gov |

| N,N-Me2-Dmt-Tic-Ala-OH | 0.0755 | nih.gov |

| Dimeric Dmt-Tic Analogues | 0.06 - 1.53 | nih.gov |

This table is interactive and can be sorted by clicking the column headers.

While the Dmt-Tic pharmacophore is primarily associated with high DOR selectivity, modifications to the structure can significantly alter its cross-reactivity with other opioid receptors, particularly the mu-opioid receptor (MOR). For the highly selective fluorescent analogue of this compound, the DOR selectivity ratio of 4371 and DOR Ki of 0.035 nM imply a MOR binding affinity (Ki) in the range of approximately 152 nM, indicating much weaker interaction at the mu receptor. nih.gov

However, other modifications to the Dmt-Tic core can produce ligands with high affinity for both DOR and MOR. For example, a series of dimeric Dmt-Tic analogues exhibited high affinity for both DOR (Ki = 0.06–1.53 nM) and MOR (Ki = 1.37–5.72 nM), resulting in more moderate DOR selectivity ratios ranging from 3 to 46. nih.gov C-terminal modifications are known to primarily affect mu-opioid receptor affinities. nih.gov There is limited specific data in the reviewed literature concerning the cross-reactivity of this compound with the kappa-opioid receptor (KOR), as research on this pharmacophore has predominantly focused on the delta and mu receptors.

Ligand-Receptor Functional Activity and Mechanism of Action

Functional activity is assessed using in vitro bioassays, such as the mouse vas deferens (MVD) assay, which is rich in DOR, and the guinea pig ileum (GPI) assay, which is rich in MOR. These assays determine whether a ligand acts as an agonist (producing a response) or an antagonist (blocking the response of an agonist).

The functional profile of ligands based on the Dmt-Tic pharmacophore is highly sensitive to the C-terminal substitution. Many analogues are potent DOR antagonists. For example, N,N-Me2-Dmt-Tic-Ala-OH is an exceptionally potent antagonist with a pA2 value of 9.6 on the MVD. nih.gov Dimeric Dmt-Tic analogues also display extraordinarily high DOR antagonism (pA2 = 10.42–11.28). nih.gov

Interestingly, the functional activity reported for this compound itself appears distinct from its derivatives. While a fluorescent analogue of this compound is characterized as a DOR antagonist nih.gov, a separate study investigating a series of C-terminally extended Dmt-Tic analogues identified this compound as a partial DOR agonist with an IC50 of 2.5 nM. nih.gov This was an exception in a series where most other analogues displayed antagonist properties. nih.gov This suggests that the specific glutamic acid amide C-terminus confers partial agonist activity, which is then converted to pure antagonism upon the addition of a bulky fluorescein group. nih.govnih.gov

A key finding related to this chemical structure is the demonstration of irreversible antagonism at the delta-opioid receptor. A fluorescent probe derived by coupling fluorescein to this compound was explicitly identified as an irreversible DOR antagonist. nih.gov This characteristic implies that the ligand forms a stable, long-lasting, or covalent bond with the receptor, preventing its dissociation and permanently blocking the receptor's function. Such irreversible probes are valuable tools for studying receptor pharmacology and distribution. nih.gov

Biophysical Investigations of Receptor Dynamics and Signal Transduction

Direct biophysical studies detailing the specific molecular dynamics and signal transduction pathways modulated by this compound are not extensively covered in the available literature. However, the development of a fluorescent analogue from this compound provides a powerful tool for such investigations. nih.gov

Fluorescent ligands are crucial for biophysical techniques like fluorescence microscopy and flow cytometry to visualize receptor distribution in tissues and cells. The irreversible binding of the this compound-derived probe makes it particularly useful for studying the internalization of opioid peptides during signal transduction, as the fluorescent signal remains stably associated with the receptor. nih.gov While detailed computational studies on the signal transduction mechanism of this compound were not found, research on other Dmt-containing peptide analogues has utilized molecular docking to understand how the Dmt moiety drives high potency and agonist activity at the mu-opioid receptor, highlighting key amino acid interactions. nih.gov Such biophysical and computational approaches are essential for understanding the structural basis of ligand selectivity and function.

Real-Time Receptor Internalization Studies

The process of receptor internalization, or the trafficking of receptors from the cell surface into the cell's interior, is a critical mechanism for regulating signal transduction. For G-protein coupled receptors (GPCRs) like the opioid receptors that this compound interacts with, internalization is a key step in the desensitization and resensitization cycle. While direct real-time receptor internalization studies specifically investigating this compound are not extensively detailed in the public domain, the behavior of related Dmt-Tic pharmacophore-containing ligands at opioid receptors provides a framework for understanding its likely actions.

Ligand-induced internalization of opioid receptors is a well-documented phenomenon. For instance, upon agonist binding, the receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the phosphorylated receptor sterically hinders further G-protein activation, effectively desensitizing the receptor, and targets the receptor for internalization into clathrin-coated pits. nih.gov This process is dynamic and can be visualized in real-time using techniques like fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET), which can monitor the interaction between the receptor and β-arrestin, or by using fluorescently labeled ligands or antibodies to track the movement of receptors from the plasma membrane into intracellular compartments.

Studies on various opioid agonists have shown that the efficacy and chemical nature of the ligand can significantly influence the rate and extent of receptor internalization. For example, some agonists are known to be potent inducers of receptor internalization, while others, like morphine, are considered poor inducers of internalization for the µ-opioid receptor. This differential ability to promote internalization is thought to contribute to the distinct pharmacological profiles of different opioids, including the development of tolerance.

Analysis of Ligand Binding Kinetics (Association and Dissociation Rates)

The Dmt-Tic pharmacophore is known for its high affinity and selectivity for the delta-opioid receptor. nih.govnih.gov Modifications to the C-terminus of the H-Dmt-Tic core can significantly alter the binding profile. For instance, the parent dipeptide H-Dmt-Tic-OH exhibits an exceptionally high affinity for the delta-opioid receptor. nih.govacs.org The introduction of a C-terminal extension, as in this compound, modulates this interaction. One study reported that this compound acts as a partial agonist at the delta-opioid receptor with an IC50 value of 2.5 nM. nih.gov

The table below presents the binding affinities (Ki) of several Dmt-Tic analogues at the delta (δ) and mu (µ) opioid receptors to illustrate the impact of structural modifications on receptor affinity.

| Compound | δ-Opioid Receptor Ki (nM) | µ-Opioid Receptor Ki (nM) | Receptor Selectivity (µ/δ) |

| H-Dmt-Tic-OH | 0.022 | 3300 | 150,000 |

| N-Me-Dmt-Tic-OH | 0.2 | >10000 | >50,000 |

| N,N-Me2-Dmt-Tic-OH | 0.12 | 2400 | 20,000 |

| H-Dmt-Tic-NH-hexyl-NH-Dmt | 0.13 | 0.38 | 0.34 |

| H-Dmt-Tic-NH-hexyl-NH-Tic | 0.89 | 2.81 | 3.16 |

Data sourced from multiple studies for illustrative purposes. nih.govacs.orgresearchgate.netnih.gov

G-Protein Coupling Efficiency and Downstream Signaling Pathway Modulation

The biological activity of this compound as a partial agonist at the delta-opioid receptor indicates that it is capable of inducing a conformational change in the receptor that facilitates the coupling to and activation of G-proteins, albeit to a lesser extent than a full agonist. nih.gov Opioid receptors primarily couple to inhibitory G-proteins of the Gi/Go family. Upon activation, the Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, while the Gβγ subunit can modulate various ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

The efficiency of G-protein coupling can be assessed using various in vitro assays, such as the [35S]GTPγS binding assay. This assay measures the binding of a non-hydrolyzable GTP analogue to G-proteins upon receptor activation by an agonist. A higher level of [35S]GTPγS binding indicates more efficient G-protein coupling. While specific data for this compound is not available, studies on other Dmt-Tic analogues have utilized such methods to characterize their agonist/antagonist properties.

The concept of "biased agonism" is also relevant, where a ligand can preferentially activate one downstream signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). researchgate.net The specific downstream signaling pathways modulated by this compound have not been fully elucidated. However, as a partial agonist, it would be expected to produce a submaximal response in assays measuring G-protein activation compared to a full delta-opioid receptor agonist.

Receptor Desensitization and Regulation

Receptor desensitization is a protective mechanism that prevents overstimulation of signaling pathways in the presence of a persistent agonist. This process involves several steps, including receptor phosphorylation, uncoupling from G-proteins, and internalization. nih.gov The ability of a ligand to induce receptor desensitization is often correlated with its agonist efficacy.

Given that this compound is a partial agonist, it would be expected to induce a degree of receptor desensitization, likely less pronounced than that caused by a full agonist. The initial step in homologous desensitization involves the phosphorylation of the receptor by GRKs, followed by β-arrestin binding, which uncouples the receptor from its G-protein and promotes internalization. nih.gov The extent to which this compound promotes these events would determine its desensitization profile.

Chronic exposure to opioid agonists can lead to long-term regulatory changes, including receptor downregulation (a decrease in the total number of receptors) and alterations in the expression of signaling components, which are thought to underlie opioid tolerance. nih.gov The specific impact of this compound on these long-term regulatory processes has not been reported.

The table below summarizes the key molecular events in receptor desensitization and regulation.

| Process | Key Molecular Players | Functional Outcome |

| Phosphorylation | G-protein coupled receptor kinases (GRKs) | Increased affinity for β-arrestin |

| Uncoupling | β-arrestin | Termination of G-protein signaling |

| Internalization | β-arrestin, clathrin, dynamin | Removal of receptors from the cell surface |

| Downregulation | Lysosomes | Degradation of receptors, reducing total receptor number |

Structure Activity Relationship Sar of H Dmt Tic Glu Nh2 Scaffolds

Systematic Evaluation of Amino Acid Residue Contributions

The unique pharmacological profile of H-Dmt-Tic-Glu-NH2 and its analogs arises from the specific combination of its amino acid components. Each residue plays a critical role in receptor recognition, affinity, and signal transduction.

The N-terminal 2',6'-dimethyl-L-tyrosine (Dmt) residue is a cornerstone of many potent opioid peptides. nih.govresearchgate.net Its dimethylated phenyl ring is considered a key element, enhancing receptor affinity and functional activity compared to the endogenous tyrosine (Tyr). nih.gov The introduction of Dmt into various opioid molecules has spurred the development of analogs with high receptor affinity (Ki ≤ 1 nM) and potent bioactivity. nih.gov

The substitution of Tyr with Dmt in certain peptide analogs has been shown to produce strong analgesic effects. mdpi.com The methyl groups on the tyrosine ring are thought to restrict the conformational freedom of the side chain, favoring a bioactive orientation for receptor binding. This modification is a driving force for the high potency and agonist activity at the mu-opioid receptor (MOR) in peptides like [Dmt¹]DALDA. researchgate.net

Table 1: Effect of Position 1 Amino Acid Substitution on Opioid Activity

| Compound | Activity Profile | Potency/Affinity | Receptor | Source |

|---|---|---|---|---|

| H-Dmt-Tic-Asp-Bid | Agonist | IC₅₀ = 0.12 nM | δ-Opioid | nih.gov |

| H-Dft-Tic-Asp-Bid | Antagonist | pA₂ = 8.95 | δ-Opioid | nih.gov |

| H-Tyr-Tic-Asp*-Bid | Antagonist | pA₂ = 8.85 | δ-Opioid | nih.gov |

| [Dmt¹]Deltorphin B | Agonist | IC₅₀ = 0.32-0.53 nM | δ-Opioid | nih.gov |

| [Dft¹]Deltorphin B | Agonist | IC₅₀ = 0.32-0.53 nM | δ-Opioid | nih.gov |

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained analog of phenylalanine (Phe). nih.govrsc.org Its rigid structure significantly limits the rotational freedom of the peptide backbone, which can have profound effects on receptor selectivity and efficacy. iisc.ac.in The incorporation of Tic at the second position of opioid peptides, particularly in combination with Dmt at the first position, has been a highly successful strategy in opioid drug design. nih.govnih.gov

The Dmt-Tic pharmacophore is a well-established motif for potent DOR antagonists. nih.gov The substitution of the second amino acid with Tic in enkephalin and dermorphin (B549996) analogs famously converted their agonist activities at both MOR and DOR into selective DOR antagonism. mdpi.com This functional switch is attributed to the specific spatial arrangement of the two aromatic rings of the Dmt and Tic residues. nih.govmdpi.com

Further exploration of Tic mimics and analogs, such as 4-amino-tetrahydro-2-benzazepinone (Aba), continues to be an area of interest in refining the SAR of these scaffolds. researchgate.net The rationale behind using such constrained amino acids is to stabilize a specific conformation that is preferred by a particular receptor subtype, thereby enhancing selectivity. iisc.ac.in

The amino acid at the third position and the nature of the C-terminus play a crucial "addressing" role, modulating the receptor selectivity and intrinsic activity of the Dmt-Tic pharmacophore. nih.gov Subtle changes in this region can convert potent DOR antagonists into agonists or ligands with mixed profiles. nih.gov

A systematic study of analogs with the general formula H-Dmt-Tic-NH-CH(R)-R' demonstrated that the physicochemical properties of the third residue are critical. nih.gov While most analogs in this series exhibited DOR antagonism, this compound was identified as a notable exception, behaving as a partial DOR agonist with an IC₅₀ of 2.5 nM. nih.gov This indicates that the negatively charged side chain of glutamic acid, combined with the C-terminal amide, is conducive to agonistic activity at the DOR.

In contrast, substituting Glu with other residues like Lysine (Lys) or Aspartic Acid (Asp) can significantly alter the affinity and selectivity profile. For example, C-terminal amidation and the presence of a positively charged residue like Lys-NH₂ or a negatively charged aromatic residue were found to enhance mu-opioid affinity, thereby reducing delta selectivity. nih.gov The replacement of Glu with Gly, as in H-Dmt-Tic-Gly-NH-Bzl (UFP-505), resulted in a ligand with very high MOR agonism and potent DOR antagonism. nih.gov

Table 2: Influence of C-Terminal Amino Acid on Opioid Receptor Affinity and Activity

| Compound | δ-Receptor Kᵢ (nM) | μ-Receptor Kᵢ (nM) | Selectivity (Kᵢ μ/Kᵢ δ) | δ-Receptor Activity Profile | Source |

|---|---|---|---|---|---|

| H-Dmt-Tic-Glu-NH₂ | 0.034 - 1.1 (series range) | 15.1 - 3966 (series range) | N/A | Partial Agonist (IC₅₀ = 2.5 nM) | nih.gov |

| H-Dmt-Tic-Lys-NH₂ | N/A | 17.0 | N/A | Antagonist (pA₂ = 6.9-10.07) | nih.gov |

| H-Dmt-Tic-Arg-NH₂ | N/A | 15.1 | N/A | Antagonist (pA₂ = 6.9-10.07) | nih.gov |

| H-Dmt-Tic-Trp-OH | N/A | 15.7 | N/A | Antagonist (pA₂ = 6.9-10.07) | nih.gov |

Kᵢ values are presented as a range for the series of 17 analogs studied, as specific values for each compound were not detailed in the abstract.

Positional and Stereochemical Effects on Opioid Receptor Selectivity and Efficacy

Modifications at the N- and C-termini are classic strategies in peptide chemistry to enhance stability and alter pharmacological properties. C-terminal amidation, as seen in H-Dmt-Tic-Glu-NH₂, is a common modification that can increase receptor affinity and metabolic stability by mimicking the C-terminal amide of many endogenous neuropeptides and preventing enzymatic degradation by carboxypeptidases.

Novel C-terminal modifications of the Dmt-Tic motif have led to new classes of dipeptide analogs with altered pharmacological profiles. nih.gov For instance, incorporating urea (B33335) or thiourea (B124793) functionalities at the C-terminus of Dmt-Tic dipeptides resulted in compounds that could partially or fully activate the DOR. nih.gov Some of these analogs also surprisingly gained the ability to bind to and activate the kappa-opioid receptor (KOR), a property not typically associated with the Dmt-Tic scaffold. nih.gov

Furthermore, creating heterodimeric compounds by linking the Dmt-Tic pharmacophore via a hexyl spacer to another residue (Dmt, Tic, or Phe) has produced ligands with exceptionally potent delta antagonism (pA₂ = 10.2-10.4) and high affinity for both delta and mu receptors. researchgate.net

Development of Multifunctional Opioid Ligands from Dmt-Tic Pharmacophore

The dipeptide scaffold H-Dmt-Tic-OH, consisting of 2',6'-dimethyl-L-tyrosine (Dmt) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), has emerged as a foundational template in the design of novel opioid ligands. nih.gov This pharmacophore is recognized for conferring high affinity and selectivity for the delta-opioid receptor (DOR), initially establishing it as a potent DOR antagonist. mdpi.comnih.gov The development of multifunctional ligands, which can interact with multiple receptor targets simultaneously, is a strategic approach in medicinal chemistry aimed at achieving improved therapeutic profiles, such as enhanced analgesia with a reduction in adverse side effects like tolerance and dependence. nih.govnortheastern.edu The Dmt-Tic scaffold has proven to be a versatile starting point for creating such multifunctional molecules through systematic structure-activity relationship (SAR) studies. nih.gov

The core hypothesis driving this research is that by appending specific chemical moieties to the Dmt-Tic core, it is possible to modulate its interaction with opioid receptors, transforming it from a selective antagonist into ligands with a spectrum of activities, including DOR agonism or mixed mu-opioid receptor (MOR) agonism/DOR antagonism. acs.orgnih.gov Key modifications have focused on the C-terminus, the introduction of chemical spacers, and alterations at the N-terminus.

C-terminal Modifications and Functional Conversion

A primary strategy for altering the pharmacological profile of the Dmt-Tic pharmacophore involves modifications at the C-terminus. Research has demonstrated that the nature of the amino acid residue or chemical group added C-terminally to the Tic residue plays a crucial role in determining the ligand's activity and selectivity. nih.gov These C-terminal extensions can be considered an "address domain" that directs the ligand's interaction toward different receptor subtypes or alters its functional effect at the primary target. nih.gov

For instance, extending the Dmt-Tic pharmacophore with a third amino acid can dramatically shift its properties. While the parent dipeptide H-Dmt-Tic-NH₂ is a potent DOR antagonist, the addition of specific residues can introduce MOR affinity and convert the molecule's function. acs.orgnih.gov Studies have shown that adding charged, neutral, or aromatic functional groups at this position can decrease DOR selectivity by enhancing affinity for the MOR. nih.gov For example, analogues with C-terminal amidated, positively charged residues like Lys-NH₂ or Arg-NH₂, or a negatively charged aromatic residue like Trp-OH, showed enhanced MOR affinity. nih.gov The tripeptide H-Dmt-Tic-Glu-NH₂, however, was identified as a partial DOR agonist, a significant functional switch from the parent antagonist scaffold. nih.gov

The introduction of an additional aromatic nucleus C-terminal to the pharmacophore has been a particularly fruitful strategy for developing potent DOR agonists and bifunctional ligands. acs.orgnih.gov The distance between the Dmt-Tic core and this third aromatic group is a critical determinant of the resulting pharmacological profile. acs.orgnih.gov

| Compound | C-terminal Extension | Spacer | MOR Affinity (Ki, nM) | DOR Affinity (Ki, nM) | Functional Activity |

| H-Dmt-Tic-NH₂ | - | - | High | 0.034 - 1.1 | Potent δ-antagonist |

| H-Dmt-Tic-Glu-NH₂ | Glu-NH₂ | - | >1000 | 2.5 | Partial δ-agonist |

| H-Dmt-Tic-Lys-NH₂ | Lys-NH₂ | - | 17.0 | - | Enhanced μ-affinity |

| H-Dmt-Tic-Arg-NH₂ | Arg-NH₂ | - | 15.1 | - | Enhanced μ-affinity |

| H-Dmt-Tic-NH-CH₂-Bid | Benzimidazol-2-yl (Bid) | NH-CH₂ | - | - | Dual δ-agonist/antagonist |

Data compiled from multiple sources. acs.orgnih.gov

Role of Spacers in Creating Bifunctional Ligands

Another key design element is the incorporation of a spacer or linker to connect the Dmt-Tic pharmacophore to a second pharmacophore or functional group. This approach has been used to create designed multiple ligands, where two distinct pharmacophores are joined to form a single molecule with dual activities. nih.govacs.org

A notable example involved linking the DOR-selective Dmt-Tic peptide antagonist with butorphan, a MOR/kappa-opioid receptor (KOR) agonist. nih.govunife.it The resulting hybrid molecule, MCL 450, was synthesized by linking the two pharmacophores via a two-methylene spacer. nih.govacs.org This compound exhibited a nonselective profile, with affinities for MOR, KOR, and DOR, demonstrating that the properties of the constituent parts were combined in the final molecule. nih.gov Interestingly, the length of the spacer does not always appear to be a critical factor in this context, as a simple two-methylene spacer was effective. nih.gov However, in other contexts, such as linking the Dmt-Tic-Glu-NH₂ sequence to a fluorophore, a five-methylene spacer was used, and the resulting conjugate retained the characteristic DOR antagonist selectivity of the pharmacophore. acs.orglookchem.com

| Ligand | Pharmacophore 1 | Pharmacophore 2 | Spacer | Resulting Profile |

| MCL 450 | Dmt-Tic (δ antagonist) | Butorphan (μ/κ agonist) | Two methylene | Nonselective μ/δ/κ ligand |

| Fluorophore Conjugate | H-Dmt-Tic-Glu-NH₂ | Fluorophore | Five methylene | Retained δ antagonist selectivity |

Data compiled from multiple sources. nih.govacs.orglookchem.com

Impact of N-terminal Modifications

Modifications are not limited to the C-terminus. Alterations at the N-terminal Dmt residue have also been explored to fine-tune the activity of Dmt-Tic based ligands. The N,N-dimethylation of the Dmt residue was initially investigated to increase the metabolic stability of Dmt-Tic peptides, which are susceptible to forming diketopiperazines. nih.gov

Subsequent studies revealed that N-methylation significantly impacts functional activity. N-alkylation of H-Dmt-Tic-OH and its alanine-extended analogue (H-Dmt-Tic-Ala-OH) with methyl groups led to potent DOR ligands with substantially enhanced DOR antagonist activity. nih.gov For example, N,N-Me₂-Dmt-Tic-OH (12) showed exceptional DOR affinity (Ki δ = 0.12 nM) and selectivity (Ki μ/Ki δ = 20,000), with a considerable increase in DOR antagonism compared to the non-methylated parent compound. nih.govnih.gov These findings underscore that even subtle modifications to the core pharmacophore can lead to extraordinary gains in potency and selectivity. nih.gov

| Compound | N-terminal Modification | DOR Affinity (Ki, nM) | DOR Selectivity (Kiμ/Kiδ) | DOR Antagonism (pA₂) |

| H-Dmt-Tic-OH | None (H-) | 0.022 | 150,000 | 8.2 |

| N-Me-Dmt-Tic-OH | Monomethyl (N-Me-) | 0.2 | - | 8.5 |

| N,N-Me₂-Dmt-Tic-OH | Dimethyl (N,N-Me₂-) | 0.12 | 20,000 | 9.4 |

| N,N-Me₂-Dmt-Tic-Ala-OH | Dimethyl (N,N-Me₂-) | 0.0755 | 20,132 | 9.6 |

Data compiled from multiple sources. nih.gov

Applications of H Dmt Tic Glu Nh2 Derivatives As Advanced Biochemical Research Tools

Fluorescent Probes for High-Resolution Opioid Receptor Imaging

The conjugation of fluorescent dyes to the H-Dmt-Tic-Glu-NH2 peptide has yielded a class of powerful probes for visualizing opioid receptors in various biological contexts. These fluorescent ligands retain the high affinity and selectivity of the parent compound, allowing for precise labeling and subsequent imaging of the target receptors.

Fluorescent derivatives of this compound are instrumental in the quantitative imaging of δ-opioid receptors in both cultured cells and complex tissue environments. A notable example is a tripeptide probe created by coupling fluorescein (B123965) to this compound, which interacts with δ-opioid receptors with exceptionally high affinity (Kᵢ = 0.035 nM) and selectivity (Kᵢ(μ)/Kᵢ(δ) = 4371). nih.govresearchgate.net This probe acts as an irreversible antagonist and has been successfully used to label δORs in NG108-15 cells, where its binding can be blocked by the standard δOR antagonist, naltrindole. nih.govresearchgate.net

Further advancements include the development of probes with near-infrared fluorophores, such as Dmt-Tic-Lys-IR800CW. This derivative has been used to image δORs in lung tumors within a subcutaneous xenograft mouse model, demonstrating the utility of these probes for in vivo applications. nih.gov The selectivity of Dmt-Tic-IR800 for δOR was confirmed in both engineered cell lines and endogenously expressing lung cancer cells. researchgate.net These tools enable the estimation of cell-surface receptor numbers and provide a means to study receptor expression in different physiological and pathological states. researchgate.net

Table 1: Pharmacological Properties of this compound Based Fluorescent Probes This interactive table summarizes the binding affinities and selectivity of various fluorescent derivatives for opioid receptors.

| Probe Name | Fluorophore | Receptor Target | Binding Affinity (Kᵢ, nM) | Selectivity (Kᵢ μ/Kᵢ δ) | Reference |

| H-Dmt-Tic-Glu-NH-fluorescein derivative | Fluorescein | δOR | 0.035 | 4371 | nih.govresearchgate.net |

| Dmt-Tic-Lys-IR800CW | IR800CW | δOR | Data not specified | Data not specified | nih.gov |

| 6-Cy3 | Cyanine3 | δOR | 1.8 | 1167 | acs.org |

| 6-Cy5 | Cyanine5 | δOR | 1.0 | 2500 | acs.org |

The high signal-to-noise ratio and specificity of this compound-derived fluorescent probes make them ideal for advanced imaging modalities. Confocal laser scanning microscopy has been employed to visualize the distribution and internalization of δORs in various cell lines, including lung cancer cells and neuroblastoma cells. researchgate.netacs.org

These probes are particularly valuable for cutting-edge, super-resolution techniques like Single-Molecule Microscopy (SMM). acs.org SMM allows for the study of individual receptor proteins at low, physiological expression levels, providing unprecedented insights into their localization, organization, and mobility. acs.orgnih.govnih.govresearchgate.net For instance, newly designed fluorescent antagonists based on the Dmt-Tic scaffold have been used to investigate wild-type δOR diffusion on the cell surface for the first time. acs.org SMM studies revealed heterogeneous diffusion behavior of δORs, with receptors classified as immobile, subdiffusive, normally diffusive, and superdiffusive. acs.org

Fluorescence Correlation Spectroscopy (FCS) is another powerful technique that benefits from these specific probes. FCS measures fluctuations in fluorescence intensity within a tiny observation volume to quantify molecular dynamics, such as the concentration and diffusion coefficient of labeled receptors and their interaction with other molecules. researchgate.net The high affinity of this compound derivatives ensures that the measured dynamics are specific to the receptor of interest.

Table 2: Single-Molecule Microscopy (SMM) Findings on δ-Opioid Receptor Diffusion This table details the different diffusion behaviors of wild-type δORs as observed using novel fluorescent probes.

| Diffusion Category | Percentage of Receptors | Diffusion Coefficient (D) | Description | Reference |

| Immobile | 9% | D < 0.01 µm²/s | Virtually stationary receptors. | acs.org |

| Subdiffusive | 34% | D ≥ 0.01 µm²/s (α < 0.75) | Constrained diffusion, slower than random. | acs.org |

| Normal Diffusion | 49% | D ≥ 0.01 µm²/s (0.75 ≤ α ≤ 1.25) | Free, random diffusion on the cell membrane. | acs.org |

| Superdiffusive | 8% | D ≥ 0.01 µm²/s (α > 1.25) | Directed or active transport, faster than random. | acs.org |

Radioligand Displacement Assays for Receptor Characterization

Radioligand displacement assays are a cornerstone for characterizing the pharmacological profile of new compounds, including fluorescent derivatives of this compound. In these assays, the novel ligand's ability to bind to the target receptor is quantified by measuring how effectively it competes with and displaces a known radioactive ligand (the radioligand). The results are typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that binds to 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

For derivatives targeting the δ-opioid receptor, a common radioligand used is [³H]naltrindole. For assessing selectivity, binding to other opioid receptors, such as the μ-opioid receptor (μOR), is also measured, often using radioligands like [³H]DAMGO. nih.gov The ratio of Kᵢ values for different receptors (e.g., Kᵢ(μOR)/Kᵢ(δOR)) provides a measure of the compound's selectivity. nih.govnih.gov

These assays are crucial for validating that the chemical modification of the this compound scaffold—for example, by adding a bulky fluorophore—does not unacceptably compromise its binding affinity or selectivity. nih.gov Studies have shown that while fluorescent functionalization can sometimes reduce the selectivity ratio, the Dmt-Tic pharmacophore is robust and has been used in many probes that retain high affinity and useful selectivity. nih.gov For example, a fluorescein-conjugated derivative showed a Kᵢ of 0.035 nM for δOR, demonstrating that high affinity can be maintained. nih.govresearchgate.net

Investigative Tools for Opioid Receptor Distribution and Dynamic Regulation

Derivatives of this compound are powerful investigative tools for elucidating the spatial distribution and dynamic regulation of opioid receptors. Unlike older techniques such as autoradiography, which require fixed tissues and preclude real-time tracking, fluorescent probes allow for the study of receptors in living cells and tissues. nih.govelifesciences.orgelifesciences.org

These tools have been instrumental in mapping the location of δORs in various tissues and cell lines. nih.govresearchgate.net Beyond static distribution, they enable the real-time visualization of dynamic receptor processes. Researchers can track receptor internalization following ligand binding, a key step in signal transduction and receptor desensitization. nih.govresearchgate.net The ability to observe receptors clustering on the cell surface or moving between cellular compartments provides critical information about their functional regulation. nih.gov

The application of these probes in advanced microscopy has revealed that opioid receptors can exist in a dynamic monomer-dimer equilibrium, and that dimerization can be influenced by specific agonists. nih.govresearchgate.net By tracking individual receptors, these tools help to dissect complex regulatory mechanisms at the molecular level, clarifying how opioid receptor signaling is controlled in space and time. iu.edu

Preclinical Pharmacological Assessment of H Dmt Tic Glu Nh2 Analogues

In Vitro Bioactivity Profiling in Isolated Organ Preparations

Isolated tissue bioassays are classical pharmacological tools used to determine the functional activity of ligands at their receptors. For opioid research, the guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations are invaluable. nih.gov The GPI is predominantly populated with μ-opioid (MOP) receptors, while the MVD has a high density of δ-opioid (DOP) receptors. nih.gov These assays allow for the characterization of compounds as agonists, which inhibit electrically induced contractions, or antagonists, which reverse the effects of a known agonist.

The functional activity of H-Dmt-Tic based peptides is heavily influenced by their specific amino acid sequence and C-terminal modifications. Substitution of Tyr¹ with Dmt in opioid peptides is a known strategy to significantly enhance both μ and δ opioid receptor binding affinities. researchgate.net

Analogues built on the Dmt-Tic core have demonstrated a wide spectrum of activities, from potent agonism to powerful antagonism. For example, the tetrapeptide amide H-Tyr-Tic-Phe-Phe-NH₂ (TIPP-NH₂) was identified as a moderate μ-agonist and a highly potent δ-antagonist. researchgate.net In an effort to enhance the μ-agonist component, researchers substituted Dmt for Tyr¹, creating analogues like H-Dmt-Tic-Phe-Phe-NH₂ (DIPP-NH₂). This modification resulted in a potent μ-agonist in the GPI assay and a potent δ-antagonist in the MVD assay, creating a balanced mixed μ-agonist/δ-antagonist profile. researchgate.net

Conversely, other modifications can produce potent dual antagonists. A series of dimeric Dmt-Tic analogues linked through various chemical spacers were found to exhibit extraordinarily high δ-opioid antagonism while being essentially devoid of agonist activity in both MVD and GPI bioassays. nih.gov N-terminal methylation of these dimeric structures markedly enhanced μ-opioid antagonism without affecting the already potent δ-opioid activity. nih.gov

The following table summarizes the in vitro bioactivity of selected H-Dmt-Tic analogues:

Interactive Data Table: In Vitro Bioactivity of H-Dmt-Tic Analogues| Compound | Assay | Activity Type | Potency (IC₅₀ or Kₑ/pA₂) | Receptor Target | Citation |

|---|---|---|---|---|---|

| DIPP-NH₂ | GPI | Agonist | IC₅₀ = 13.5 nM | μ (mu) | researchgate.net |

| DIPP-NH₂ | MVD | Antagonist | Kₑ ≈ 0.2 nM | δ (delta) | researchgate.net |

| DIPP-NH₂[ψ] | GPI | Agonist | IC₅₀ = 7.71 nM | μ (mu) | researchgate.net |

| DIPP-NH₂[ψ] | MVD | Antagonist | Kₑ ≈ 0.5 nM | δ (delta) | researchgate.net |

| N-Me-Dmt-Tic-OH | MVD | Antagonist | pA₂ = 8.5 (Kₑ = 2.8 nM) | δ (delta) | nih.gov |

| N,N-(Me)₂-Dmt-Tic-Ala-OH | MVD | Antagonist | pA₂ = 10.1 (Kₑ = 0.08 nM) | δ (delta) | nih.gov |

| Dimeric Dmt-Tic Analogues | MVD | Antagonist | pA₂ = 10.42 - 11.28 | δ (delta) | nih.gov |

| N,N'-dimethylated Dimer (21) | GPI | Antagonist | pA₂ = 8.34 | μ (mu) | nih.gov |

IC₅₀ (Median Inhibitory Concentration) measures agonist potency. Kₑ (Equilibrium Constant) and pA₂ (-log(Kₑ)) measure antagonist potency. A lower IC₅₀ or Kₑ value, and a higher pA₂ value, indicate greater potency.

To probe the molecular mechanisms of receptor activation, cellular functional assays like the [³⁵S]GTPγS binding assay are employed. researchgate.netnih.gov This assay measures the functional consequence of G protein-coupled receptor (GPCR) activation. researchgate.net When an agonist binds to a GPCR, it triggers the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit, leading to G protein activation and downstream signaling. nih.gov By using a non-hydrolyzable GTP analogue, [³⁵S]GTPγS, the level of G protein activation can be quantified, providing a measure of agonist potency and efficacy at one of the earliest receptor-mediated events. researchgate.netnih.gov

This technique is commonly used to characterize opioid ligands. For instance, in the characterization of the multifunctional peptide LYS744, a [³⁵S]GTPγS assay was used to confirm its MOR/DOR agonist and KOR antagonist activity. mdpi.com Similarly, the potent μ-opioid agonist activity of [Dmt¹]DALDA was demonstrated in a [³⁵S]GTPγS binding assay using rat brain membranes, where it was shown to activate G-proteins through a μ-opioid receptor-mediated mechanism. researchgate.net This assay is a standard method for assessing the activity of ligands against GPCRs and can be adapted for high-throughput screening. researchgate.netnih.gov

In Vivo Studies in Non-Human Animal Models

The antinociceptive properties of H-Dmt-Tic analogues are evaluated in animal models using tests such as the hot-plate and tail-flick assays, which measure response to a thermal pain stimulus. The potency of these compounds can vary dramatically based on their structure and resulting receptor profile.

For example, the highly selective μ-opioid peptide H-Dmt-D-Arg-Phe-Lys-NH₂ ([Dmt¹]DALDA) produces potent, dose-dependent, and naloxone-reversible antinociceptive effects. nih.gov When administered intrathecally in rats, its antinociceptive potency was found to be approximately 3000 times that of morphine. nih.gov This exceptionally high potency is thought to result from a dual action: high affinity and potency at μ-opioid receptors combined with an ability to inhibit norepinephrine (B1679862) uptake in the spinal cord. nih.gov Another analogue, the 5-benzyl analogue of 14-MM, also elicited dose-dependent and naloxone-sensitive antinociceptive effects in hot-plate and tail-flick tests in mice after subcutaneous administration. researchgate.net

Conversely, analogues designed as antagonists are tested for their ability to block the antinociceptive effects of known opioid agonists. The dual μ-/δ-antagonist H-Dmt-Tic-Lys-NH-CH₂-Ph was shown to potently block antinociception induced by both the μ-agonist morphine and the δ-agonist deltorphin (B1670231) C. nih.gov

A significant area of research for H-Dmt-Tic analogues is the development of ligands with mixed pharmacological profiles, which may offer therapeutic advantages. The in vitro and in vivo data are integrated to characterize these complex profiles.

Mixed μ-Agonist/δ-Antagonist: The compound DIPP-NH₂ (H-Dmt-Tic-Phe-Phe-NH₂) represents a primary example of a ligand with balanced mixed μ-agonist/δ-antagonist properties. researchgate.net This profile is sought after for developing analgesics with potentially fewer side effects.

Dual μ-/δ-Antagonist: The substitution of Gly with Lys in the H-Dmt-Tic-Gly-NH-Ph structure transformed the profile from a mixed μ-agonist/δ-antagonist to a dual μ-/δ-receptor antagonist. nih.gov The resulting compound, H-Dmt-Tic-Lys-NH-CH₂-Ph, was confirmed in vivo as a potent dual antagonist against both morphine- and deltorphin C-induced effects. nih.gov

MOR/DOR Agonist and KOR Antagonist: Further structural evolution has led to multifunctional ligands with activity across three opioid receptor types. LYS744 (Dmt-DNle-Gly-Phe(p-Cl)-Ppp) was identified as having μ- and δ-opioid receptor agonist activity combined with κ-opioid receptor (KOR) antagonist activity. mdpi.com This unique profile is of interest for treating chronic pain, as it could provide analgesia via MOR/DOR agonism while modulating pathological KOR activation through antagonism. mdpi.com

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. nih.gov The BBB is a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the brain. nih.govnih.gov The permeation of a ligand is influenced by physicochemical properties such as lipophilicity, molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. mdpi.com

Preclinical studies have shown that some H-Dmt-Tic analogues can effectively cross the BBB. The dual antagonist H-Dmt-Tic-Lys-NH-CH₂-Ph, when administered subcutaneously or orally, was able to antagonize the centrally-mediated antinociceptive effects of morphine, providing clear evidence of its passage across epithelial and blood-brain barriers. nih.govnih.gov Enhancing the metabolic stability and BBB permeability is a crucial goal in the development of peptide-based CNS drugs. mdpi.com Strategies such as incorporating lipophilic moieties or unnatural amino acids are often employed to improve these druglike properties. mdpi.comresearchgate.net

Table of Mentioned Compounds

| Abbreviation / Code Name | Full Chemical Name |

| H-Dmt-Tic-Glu-NH₂ | H-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-glutamic acid-amide |

| Dmt | 2',6'-dimethyl-L-tyrosine |

| Tic | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| TIPP-NH₂ | H-Tyr-Tic-Phe-Phe-NH₂ |

| DIPP-NH₂ | H-Dmt-Tic-Phe-Phe-NH₂ |

| DIPP-NH₂[ψ] | H-Dmt-Ticψ[CH₂-NH]Phe-Phe-NH₂ |

| N-Me-Dmt-Tic-OH | N-methyl-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| N,N-(Me)₂-Dmt-Tic-Ala-OH | N,N-dimethyl-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-alanine |

| [Dmt¹]DALDA | H-Dmt-D-Arg-Phe-Lys-NH₂ |

| H-Dmt-Tic-Lys-NH-CH₂-Ph | H-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-lysine-benzylamide |

| LYS744 | Dmt-DNle-Gly-Phe(p-Cl)-Ppp |

| DNle | D-Norleucine |

| Ppp | N-phenyl-N-piperidin-4-ylpropionamide |

| Morphine | (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |

| Deltorphin C | H-Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ |

Future Research Directions and Translational Potential of H Dmt Tic Glu Nh2 Based Compounds

Innovations in Fluorescent Probe Chemistries and Imaging Technologies

The inherent properties of H-Dmt-Tic-Glu-NH2 have been leveraged to design sophisticated fluorescent probes for studying opioid receptor distribution and dynamics. A notable achievement in this area is the development of a fluorescein-conjugated derivative of this compound, which exhibits high affinity (Ki = 0.035 nM) and remarkable selectivity (Ki(μ)/Ki(δ) = 4371) for DORs, functioning as an irreversible antagonist. researchgate.netnih.govacs.org Further advancements have incorporated other fluorophores, such as 6-N,N-(dimethylamino)-2,3-naphthalimide (6DMN), to create environment-sensitive probes suitable for confocal laser scanning microscopy. scispace.com

Translational Potential: The translational potential in this domain is substantial, focusing on enhancing the capabilities of these probes for advanced biological research and diagnostics:

Expansion of Fluorophore Libraries: Future research can integrate a broader spectrum of fluorophores, including near-infrared (NIR) dyes, to enable deeper tissue penetration and improved signal-to-noise ratios for in vivo imaging applications. d-nb.info

Development of Environment-Sensitive Probes: Designing probes whose fluorescence characteristics (intensity, wavelength, lifetime) are modulated by their microenvironment or receptor binding status could provide more nuanced insights into receptor localization and conformational changes. scispace.com

Multimodal Imaging Agents: The creation of probes that combine fluorescent reporting with other imaging modalities, such as radiolabels for positron emission tomography (PET) or single-photon emission computed tomography (SPECT), could facilitate correlative imaging studies and enhance diagnostic precision.

Targeted Delivery Systems: Engineering probes with enhanced cellular uptake mechanisms or specific targeting ligands can improve their efficacy in visualizing receptor populations within complex biological systems, including specific cell types or disease-associated tissues.

High-Throughput Screening Tools: Developing robust fluorescent probes amenable to high-throughput screening can accelerate the identification of novel opioid receptor modulators and facilitate large-scale mapping of receptor expression patterns.

Elucidation of Novel Opioid Receptor Signaling Modalities and Receptor Crosstalk

The Dmt-Tic pharmacophore is a key structural element conferring potent DOR antagonist activity, with research indicating its role in the development of compounds with mixed MOR agonist/DOR antagonist profiles. u-strasbg.frmdpi.com Studies have systematically explored structure-activity relationships (SAR) to fine-tune receptor affinity, selectivity, and downstream signaling pathways. u-strasbg.frmdpi.commdpi.comnih.govnih.gov For instance, computational modeling has provided insights into the specific binding orientations of the Dmt-Tic pharmacophore within the DOR, helping to explain observed functional outcomes. mdpi.com

Translational Potential: Understanding the nuanced signaling pathways modulated by this compound-based compounds offers significant therapeutic promise:

Biased Signaling: Future research can focus on differentiating the recruitment of G-protein versus β-arrestin signaling pathways by these ligands. This approach could lead to the development of "biased agonists" or "biased antagonists" with improved therapeutic indices, potentially separating desired analgesic effects from unwanted side effects. nih.gov

Receptor Heterodimerization and Crosstalk: Opioid receptors are known to form functional heterodimers with other G-protein-coupled receptors (GPCRs), influencing their signaling output. This compound derivatives can serve as valuable tools to probe these complex interactions, potentially revealing novel signaling cascades and therapeutic targets.

Allosteric Modulation: Investigating the potential for Dmt-Tic-based compounds to act as allosteric modulators, binding to sites distinct from the orthosteric ligand binding pocket, could offer a method to fine-tune receptor activity with greater precision and selectivity.

Functional Selectivity: Beyond receptor subtype selectivity (MOR, DOR, KOR), research can aim for functional selectivity, where ligands preferentially activate specific downstream signaling pathways within a single receptor subtype, leading to more targeted therapeutic interventions.

Integration of Computational Chemistry and Artificial Intelligence in Ligand Discovery

Computational chemistry, including molecular modeling and docking studies, has already been instrumental in elucidating the binding modes and rationalizing the SAR of Dmt-Tic analogs. u-strasbg.frmdpi.com These techniques provide a foundational understanding of how the Dmt-Tic pharmacophore interacts with opioid receptors, guiding synthetic efforts.

Translational Potential: The integration of advanced computational techniques and artificial intelligence (AI) promises to significantly accelerate the discovery and optimization of novel this compound-based ligands:

Virtual Screening and De Novo Design: AI-driven platforms can efficiently screen vast chemical libraries or generate novel molecular structures based on the Dmt-Tic pharmacophore. These methods can predict binding affinity, selectivity, and essential ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, thereby streamlining the drug discovery pipeline.

Machine Learning for SAR Prediction: Machine learning models can be trained on existing experimental data to predict the activity and properties of new Dmt-Tic analogs. This predictive capability allows researchers to prioritize synthetic targets with a higher likelihood of success.

Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of sophisticated QSAR models, incorporating detailed molecular descriptors and conformational analyses, can provide a deeper understanding of the structural determinants governing ligand activity and selectivity.

Pharmacophore Modeling and AI-Driven Screening: AI can refine existing pharmacophore models derived from Dmt-Tic ligands, enabling more efficient virtual screening for novel scaffolds that mimic the essential binding features of the Dmt-Tic pharmacophore.

Predictive Toxicology and ADMET Profiling: Integrating computational tools early in the discovery process allows for the prediction of potential toxicity and pharmacokinetic challenges, thereby reducing the attrition rate of drug candidates and accelerating their path to clinical development.

Compound Names Mentioned:

this compound

Dmt (2',6'-dimethyltyrosine)

Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)

Glu (Glutamic acid)

6-N,N-(dimethylamino)-2,3-naphthalimide (6DMN)

Dmt-Tic pharmacophore

MOR (Mu-opioid receptor)

DOR (Delta-opioid receptor)

KOR (Kappa-opioid receptor)

UFP-505 (Dmt-Tic-Gly-NH-Bzl)

Data Table: Fluorescent Probes Derived from this compound

| Probe Derivative (Fluorophore) | Parent Peptide | Target Receptor | Receptor Affinity (Ki) | Selectivity (Ki(μ)/Ki(δ)) | Functional Profile | Notes |

| Fluorescein conjugate of this compound | This compound | δ-Opioid Receptor (DOR) | 0.035 nM | 4371 | Irreversible Antagonist | Useful for tissue distribution and internalization studies. researchgate.netnih.govacs.org |

| H-Dmt-Tic-Glu-NH-(CH2)5-CO-Dap(6DMN)-NH2 | This compound | δ-Opioid Receptor (DOR) | Not specified | Not specified | Potential fluorescent probe | Environment-sensitive, suitable for confocal microscopy. scispace.com |

Q & A

Q. How can systematic reviews reconcile disparities in reported therapeutic windows across preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.